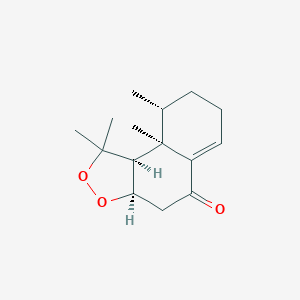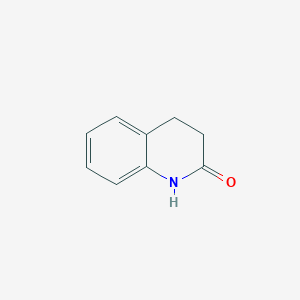
Methyl N-Boc-4-piperidinepropionate
Overview
Description
“Methyl N-Boc-4-piperidinepropionate” is a chemical compound with the CAS Number: 162504-75-8 and Molecular Weight: 271.36 .
Molecular Structure Analysis
The linear formula of “Methyl N-Boc-4-piperidinepropionate” is C14H25NO4 . The molecular structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
“Methyl N-Boc-4-piperidinepropionate” is a solid at room temperature . It has a molecular weight of 271.36 . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Comprehensive Analysis of Methyl N-Boc-4-piperidinepropionate Applications
Methyl N-Boc-4-piperidinepropionate is a chemical compound with the molecular formula
C14H25NO4 C_{14}H_{25}NO_{4} C14H25NO4
and a molecular weight of 271.36 g/mol . It is a piperidine derivative, which is a class of compounds that have significant applications in various fields of scientific research. Below is a detailed analysis of the unique applications of Methyl N-Boc-4-piperidinepropionate in different scientific domains.Drug Design and Synthesis: Piperidine derivatives are crucial in the pharmaceutical industry, serving as building blocks for drug design due to their presence in over twenty classes of pharmaceuticals . Methyl N-Boc-4-piperidinepropionate can be used to synthesize biologically active piperidines, which are integral in creating new therapeutic agents.
Organic Synthesis: This compound is used in organic synthesis, particularly in the formation of various piperidine derivatives through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, and annulation, which are fundamental in constructing complex organic molecules.
Catalysis: In catalysis, Methyl N-Boc-4-piperidinepropionate can act as a substrate for the synthesis of enantiomerically enriched piperidines . These compounds are valuable in asymmetric synthesis, which is essential for producing chiral drugs.
Biological Activity Studies: The piperidine moiety is a common feature in compounds with biological activity. Methyl N-Boc-4-piperidinepropionate can be used in the study and development of new compounds with potential biological and pharmacological activities .
Safety and Hazards
The safety information for “Methyl N-Boc-4-piperidinepropionate” includes the following hazard statements: H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-4-piperidinepropionate | |
CAS RN |
162504-75-8 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


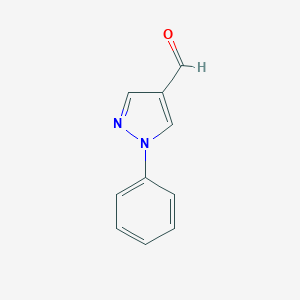

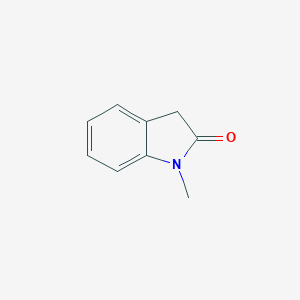
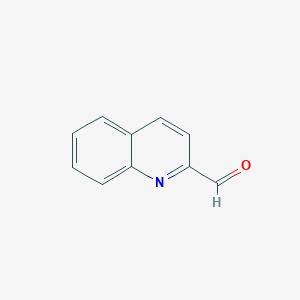
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)

